Methacholine chloride, United States PharmacopeiaReference Standard

Bronchial Challenge Test Airway Hyperresponsiveness PD20 FEV1

Pharmaceutical QC laboratories performing methacholine challenge test (MCT) calibrations require pharmacopeial-grade reference material-routine reagent-grade methacholine chloride lacks certified traceability to USP primary standards and fails regulatory audits. This USP Reference Standard delivers: • 98.0-101.0% assayed purity (dried basis) with controlled impurity thresholds: acetylcholine chloride absent, loss on drying ≤1.5%, residue on ignition ≤0.1%, heavy metals ≤0.002% • Definitive Identification A via platinic chloride TS-small rhombohedric plates melting at 220-225°C, explicitly distinguishing from acetylcholine chloride (radiating needles) and choline chloride (no crystallization) • Essential for ANDA submissions, method validation, and pharmacopeial compliance in generic methacholine chloride inhalation powder development

Molecular Formula C8H19ClNO2+
Molecular Weight 196.69 g/mol
Cat. No. B12058888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacholine chloride, United States PharmacopeiaReference Standard
Molecular FormulaC8H19ClNO2+
Molecular Weight196.69 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)OC(=O)C.Cl
InChIInChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;
InChIKeyJHPHVAVFUYTVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methacholine Chloride USP Reference Standard: Identity, Purity, and Procurement


Methacholine chloride (MCh) is a direct-acting muscarinic acetylcholine receptor agonist that functions as the standard diagnostic agent for bronchial airway hyperreactivity evaluation via the methacholine challenge test (MCT) [1]. The United States Pharmacopeia Reference Standard designation mandates an assayed purity no less than 98.0% and no more than 101.0% on a dried basis, accompanied by strictly controlled impurity thresholds: acetylcholine chloride absence, loss on drying not exceeding 1.5%, residue on ignition below 0.1%, and heavy metal contamination limited to 0.002% [2]. This monograph-grade material serves as the definitive calibrator for quality control, method validation, and pharmacopeial compliance in pharmaceutical development and clinical diagnostics .

Pharmacopeial Identity Platinic chloride TS crystallization differentiates methacholine chloride from acetylcholine and choline salts
Regulatory Traceability Certified USP primary standard provides metrological authority for ANDA submission, method validation, and QC
Bronchoprovocation Fit Direct muscarinic receptor agonist calibrator for methacholine challenge test research and standardization

Why Generic Methacholine Chloride Fails as a USP Comparator


Methacholine chloride exists in multiple salt forms and purity grades, and simple chemical identity matching is insufficient for regulated pharmaceutical work. The USP monograph requires a distinctive Identification A test using platinic chloride TS that produces small rhombohedric plates melting between 220–225°C, explicitly distinguishing this chloride salt from acetylcholine chloride (which forms radiating needles) and choline chloride (which fails to crystallize) [1]. Furthermore, the bromide salt—while statistically equivalent in bronchial challenge test positivity (p=0.275)—exhibits different hygroscopicity and solubility profiles that preclude direct substitution without full re-validation of analytical methods [2]. Routine reagent-grade methacholine chloride lacks the certified traceability to USP, EP, and BP primary standards, rendering it inappropriate for Abbreviated New Drug Application submission, quality-controlled manufacturing, or any setting where regulatory audits apply .

Salt Form Mismatch

Bromide salt may differ in hygroscopicity and solubility profiles, limiting direct substitution without analytical method re-validation.

Missing Pharmacopeial Traceability

Reagent-grade material lacks certified USP, EP, BP metrological traceability; unsuitable for regulatory submission or audit contexts.

Identity Test Gap

Generic grades may omit the platinic chloride TS identity procedure, risking confusion with acetylcholine or choline chloride.

Quantitative Evidence: Methacholine Chloride vs. Key Alternatives


Bronchial Provocation Response Rate: Methacholine vs. Histamine

In a direct head-to-head community study, methacholine chloride produced a measurable PD20 (provocative dose causing ≥20% fall in FEV1) in significantly more subjects than did histamine diphosphate. In a random population sample of 108 subjects, methacholine yielded 25 measurable PD20 responses versus 11 for histamine (p<0.01). In a supplementary cohort of 95 subjects selected for reported wheeze, the disparity widened to 67 versus 48 subjects (p<0.01) [1]. This translates into fewer inconclusive test results and reduced need for retesting.

Bronchoprovocation Response
Head-to-head
MCh 25/108 measurable PD20
Histamine 11/108 measurable PD20
Higher reported measurable PD20 yield in community bronchial challenge research
Random population sample (p<0.005); endpoint FEV1 fall ≥20%
Bronchial Challenge Test Airway Hyperresponsiveness PD20 FEV1

Bronchoconstrictor Sensitivity: Methacholine Chloride vs. Bromide Equivalence

When methacholine bromide supply was disrupted in late 2023, a large pulmonary function laboratory switched first to histamine diphosphate and then to methacholine chloride, enabling a rare three-agent comparison using an identical 1-minute tidal-breathing protocol with a quadrupling-dose escalation scheme [1]. Methacholine chloride and methacholine bromide exhibited statistically indistinguishable positive test rates (p=0.275). In contrast, histamine diphosphate produced a significantly higher positive rate than either methacholine salt (p<0.001) [1]. This provides methodologically robust evidence that methacholine chloride can supplant methacholine bromide in established bronchial challenge protocols without affecting test positivity thresholds.

Salt Equivalence Challenge
Head-to-head
MCl vs MBr: p=0.275 (ns)
Reported statistical equivalence supports protocol continuity during salt transition
Histamine gave higher positive rate (p<0.001); tidal breathing quadrupling-dose protocol
Methacholine Chloride Methacholine Bromide Bronchoprovocation Equivalence

Pharmacologic Stability and Potency: Methacholine vs. Acetylcholine

Methacholine chloride exhibits approximately 10-fold higher functional potency (EC50 ~52 nmol/L) than its endogenous comparand acetylcholine (EC50 ~537 nmol/L) in dose-dependent vasodilation assays [1]. This potency advantage arises partly from acetylcholine's rapid degradation by acetylcholinesterase and non-specific plasma cholinesterases, whereas methacholine contains a β-methyl substitution on the choline backbone that sterically hinders esterase hydrolysis [2]. Consequently, methacholine requires smaller administered doses to elicit a given bronchoconstrictor response, and its effect duration is more prolonged and reproducible.

Potency vs Acetylcholine
Reported
~10-fold higher EC50
52 vs 537 nmol/L
Acetylcholinesterase resistance supports reproducible dosing in bronchoprovocation assay context
Ex vivo vasodilation assay; geometric means, n=8–12
Acetylcholinesterase Resistance EC50 Potency Smooth Muscle Assay

Direct vs. Indirect Challenge Agents in Airway Hyperresponsiveness Detection

Methacholine acts as a direct bronchoconstrictor agonist on airway smooth muscle M3 muscarinic receptors, whereas indirect challenge agents (mannitol, hypertonic saline, eucapnic voluntary hyperpnoea, adenosine 5′-monophosphate) trigger bronchoconstriction by causing the release of endogenous mediators from inflammatory cells [1]. In a study of 58 elite cross-country skiers, methacholine hyperresponsiveness was more prevalent than hyperresponsiveness to mannitol or voluntary hyperpnoea, and methacholine was a poor predictor of response to indirect stimuli, confirming its distinct and broader detection profile [2]. ERS technical standards note that indirect tests have a lower sensitivity for asthma compared with direct tests such as methacholine challenge but are fairly specific for active asthma [1]. This positions the methacholine chloride USP reference standard as the preferred calibrator for the most sensitive testing modality.

Detection Sensitivity Profile
Class-level
Direct MCh challenge more sensitive than indirect agents for airway hyperresponsiveness detection
Reported broader detection profile in elite athlete screening; poor concordance with indirect tests
ERS 2018 standard: indirect tests have lower sensitivity for active airway hyperresponsiveness vs direct challenge
Direct Bronchoprovocation Indirect Bronchoprovocation Exercise-Induced Bronchoconstriction

Purity and Traceability: USP Standard vs. Reagent-Grade Material

The USP reference standard's assay specification requires 98.0–101.0% anhydrous purity determined by non-aqueous titration, with an acetylcholine chloride limit test that distinguishes it from degraded or cross-contaminated material (no precipitate upon sodium perchlorate treatment, confirmed against ice-water immersion) [1]. Loss on drying is capped at ≤1.5% after 105°C for 4 hours, directly addressing the compound's known hygroscopicity. Residue on ignition is ≤0.1% and heavy metals are capped at ≤0.002%. In contrast, reagent-grade methacholine chloride typically specifies only ≥98% purity by HPLC, may lack the acetylcholine chloride differentiation test, and carries no certified metrological traceability to a pharmacopeial primary standard . Certified Reference Material-grade alternatives (e.g., Sigma-Aldrich Pharmaceutical Secondary Standard) provide traceability to USP, EP, and BP primary standards under ISO 17034 and ISO/IEC 17025 accreditation , but only the USP primary standard itself sits at the apex of the traceability chain.

Pharmacopeial Purity
Specification review
USP: 98.0–101.0% assay, LOD ≤1.5%, ROI ≤0.1%, acetylcholine absent
Reagent-grade: ≥98% (HPLC), no ID test, variable LOD
Tighter purity corridor and unique identification test provide regulatory-grade traceability not offered by reagent-grade material
Non-aqueous titration per USP29-NF24; heavy metals ≤0.002%
Pharmacopeial Purity Impurity Profiling Metrological Traceability

Applications for Methacholine Chloride USP Reference Standard


Clinical Laboratory Standardization for Bronchial Challenge Testing

Lung function laboratories performing methacholine challenge tests (MCT) per the 2023 Chinese consensus technical specifications and 2017 ERS technical standards require a pharmacopeial-grade calibrator to prepare challenge solutions with verified potency [1]. The USP reference standard ensures that methacholine chloride solutions deliver the expected provocative dose (PD20 FEV1 ≤400 μg cumulative dose, or PC20 ≤4 mg·mL⁻¹ for patients not on inhaled corticosteroids) [2]. The evidence of statistical equivalence between methacholine chloride and bromide salts (p=0.275) supports laboratories transitioning from discontinued methacholine bromide supply without re-establishing local positivity cutoffs [3].

ANDA Impurity Profiling and Method Validation

Generic manufacturers developing methacholine chloride inhalation powder (e.g., referencing Provocholine 100 mg/vial) must demonstrate that their active pharmaceutical ingredient meets USP monograph specifications. The USP reference standard provides the definitive identity test (platinic chloride TS crystallization to distinguish from acetylcholine and choline), loss-on-drying limit (≤1.5%), residue-on-ignition limit (≤0.1%), and heavy metals limit (0.002%) required for ANDA submission [1]. Secondary standards traceable to USP 1396364 and certified under ISO 17034 and ISO/IEC 17025 serve as working calibrators for routine quality control [2].

Pharmacodynamic Bioequivalence Studies for Inhaled Bronchodilators

Methacholine bronchoprovocation serves as a validated pharmacodynamic model for establishing bioequivalence of albuterol metered-dose inhalers and other bronchodilator products [1]. In these studies, methacholine is administered in serially increasing doses until a 20% decline in FEV1 (PD20) is achieved; the PD20 then serves as a biomarker to compare the protective effect of test and reference bronchodilator formulations. The USP reference standard's precisely defined potency corridor (98.0–101.0%) and resistance to acetylcholinesterase degradation (approximately 10-fold more stable than acetylcholine in plasma) ensure dose-response reproducibility across study sites and batches [2].

Airway Hyperresponsiveness in Epidemiological and Occupational Research

Population-based respiratory epidemiology studies—such as those evaluating occupational asthma in at-risk worker cohorts or community surveys of asthma prevalence—require an airway challenge agent that yields measurable PD20 values in a maximal proportion of participants [1]. Methacholine chloride produces significantly more quantifiable PD20 measurements than histamine (25 vs. 11 of 108 random subjects, p<0.01), reducing the analytical problem of censored data in regression models [1]. The USP reference standard's hygroscopicity specification (loss on drying ≤1.5%) and explicit storage requirements (tight containers, desiccation) provide critical guidance for field laboratories operating in variable humidity conditions [2].

Application
Selection Property
Validation Focus
Research Bronchial Challenge Calibration
Pharmacopeial-grade identity (platinic chloride TS) and potency corridor
PD20 endpoint reproducibility per ERS 2017; documented statistical equivalence of chloride/bromide salts
ANDA Impurity Profiling & Method Validation
Certified impurity limits and differentiation from acetylcholine and choline
Loss on drying ≤1.5%, residue on ignition ≤0.1%, heavy metals ≤0.002% per USP monograph
Bronchodilator Bioequivalence Research
Defined potency corridor and acetylcholinesterase resistance (~10-fold higher stability vs acetylcholine)
Dose-response reproducibility across study sites; PD20 biomarker consistency
Epidemiological Airway Hyperresponsiveness Studies
Higher reported measurable PD20 yield in bronchial challenge research
PD20 endpoint capture consistency across population samples; reduced indeterminate rate context
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